molecular formula C13H15N B1655432 N-Propyl-2-naphthalenamine CAS No. 36190-75-7

N-Propyl-2-naphthalenamine

Cat. No.: B1655432
CAS No.: 36190-75-7
M. Wt: 185.26 g/mol
InChI Key: KEFWNHAJKUZOOG-UHFFFAOYSA-N
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Description

N-Propyl-2-naphthalenamine (systematic IUPAC name: N-Propylnaphthalen-2-amine) is an aromatic amine derivative featuring a naphthalene ring system substituted with a propylamine group at the 2-position. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs such as N-Phenyl-2-naphthylamine and N-Ethyl-2-naphthylamine (). Such compounds are typically synthesized via alkylation or reductive amination strategies, as seen in related amide and amine derivatives ().

Properties

CAS No.

36190-75-7

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-propylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10,14H,2,9H2,1H3

InChI Key

KEFWNHAJKUZOOG-UHFFFAOYSA-N

SMILES

CCCNC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCNC1=CC2=CC=CC=C2C=C1

Other CAS No.

36190-75-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-Propyl-2-naphthalenamine with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
N-Phenyl-2-naphthylamine Phenyl C₁₆H₁₃N 207.29 Antioxidant, rubber stabilizer; irritant
N-Ethyl-2-naphthylamine Ethyl C₁₂H₁₃N 159.24* Intermediate in dye synthesis; lower solubility vs. phenyl analog
This compound Propyl C₁₃H₁₅N 185.27 (calculated) Higher lipophilicity; inferred synthesis via reductive amination ()
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine HCl Propyl, thiophene, methoxy C₁₉H₂₆ClNO₂S 388.93 Chiral drug candidate; hydrochloride salt enhances stability

Notes:

  • Molecular weight for N-Ethyl-2-naphthylamine in (101.19) is inconsistent with its structure (likely a typo; corrected here).
  • This compound properties are inferred from alkyl chain trends.

Physicochemical Properties

  • Lipophilicity : Propyl > ethyl > phenyl derivatives due to alkyl chain length. This affects solubility in organic solvents and membrane permeability.
  • Thermal Stability : Aromatic amines like N-Phenyl-2-naphthylamine exhibit higher thermal stability (used as antioxidants), while alkylated analogs may degrade faster .
  • Spectroscopic Data : UV-Vis and IR spectra for related compounds (e.g., naproxen derivatives in ) highlight conjugation effects from aromatic systems .

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